molecular formula C12H18ClN B6186748 2-(3,4-dimethylphenyl)pyrrolidine hydrochloride CAS No. 2639451-34-4

2-(3,4-dimethylphenyl)pyrrolidine hydrochloride

Cat. No.: B6186748
CAS No.: 2639451-34-4
M. Wt: 211.7
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Description

2-(3,4-dimethylphenyl)pyrrolidine hydrochloride is an organic compound with a wide range of applications in various fields such as pharmaceuticals, biochemistry, and biotechnology. It is a white, crystalline solid that is insoluble in water and has a melting point of 136-138°C. This compound is used as a synthetic intermediate in the synthesis of various pharmaceuticals and biochemicals.

Preparation Methods

The synthesis of 2-(3,4-dimethylphenyl)pyrrolidine hydrochloride typically involves the reaction of 3,4-dimethylphenylhydrazine hydrochloride with pyrrolidine in the presence of an acid catalyst, such as hydrochloric acid, and a base, such as sodium hydroxide. The reaction is carried out at a temperature of around 100°C for about two hours. The product is then purified by recrystallization from ethanol or methanol.

Chemical Reactions Analysis

2-(3,4-dimethylphenyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(3,4-dimethylphenyl)pyrrolidine hydrochloride has a variety of scientific research applications, including:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including anti-inflammatory and anti-cancer agents.

    Biochemistry: This compound is used in the synthesis of biochemicals such as amines and amino acids.

    Catalysis: It serves as a catalyst in organic synthesis, facilitating various chemical reactions.

    Polymer Synthesis: It is used in the synthesis of polymers and other complex compounds.

Mechanism of Action

The exact mechanism of action of 2-(3,4-dimethylphenyl)pyrrolidine hydrochloride is not fully understood. it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. This inhibition can affect various molecular targets and pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

2-(3,4-dimethylphenyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a versatile scaffold in drug discovery.

    Pyrrolizines: Compounds with a fused pyrrolidine ring that exhibit various biological activities.

    Pyrrolidine-2-one: A derivative of pyrrolidine with a ketone group, used in the synthesis of bioactive molecules.

    Pyrrolidine-2,5-diones: Compounds with two ketone groups, known for their anticonvulsant activity.

The uniqueness of this compound lies in its specific structure, which allows for diverse applications in pharmaceuticals, biochemistry, and catalysis.

Properties

CAS No.

2639451-34-4

Molecular Formula

C12H18ClN

Molecular Weight

211.7

Purity

95

Origin of Product

United States

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